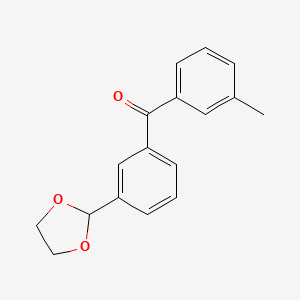

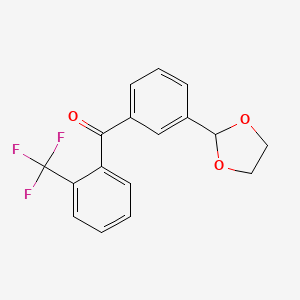

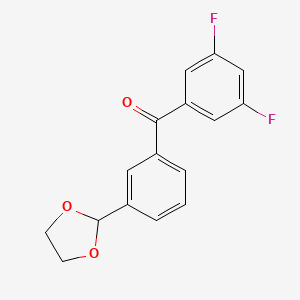

![molecular formula C11H12O4 B1328041 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 951796-54-6](/img/structure/B1328041.png)

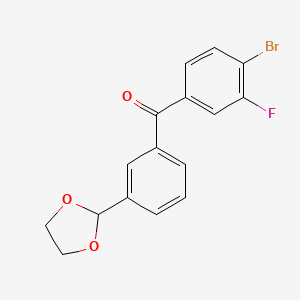

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

カタログ番号:

B1328041

CAS番号:

951796-54-6

分子量:

208.21 g/mol

InChIキー:

CPVGOFHSNRVEQX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .科学的研究の応用

Electrochemical Studies

- The electroreduction of similar compounds has been studied, revealing insights into their reduction mechanisms and potential applications in electrochemical reactions. For instance, Carvalho et al. (2004) explored the electrochemical reduction of hypostictic acid, a related compound, detailing a stepwise dissociative electron transfer process (Carvalho et al., 2004).

Synthesis and Structural Analysis

- Research has also focused on the synthesis of new compounds from similar chemical structures. Elix et al. (1987) identified new depsidones in lichens, characterized by their unique structural properties (Elix et al., 1987). Similarly, Kowalewska and Kwiecień (2008) discussed the cyclization of related compounds under specific conditions, contributing to our understanding of chemical synthesis processes (Kowalewska & Kwiecień, 2008).

Potential Biological Activities

- Some studies have explored the biological activities of similar compounds. Rudyanto et al. (2014) synthesized novel compounds from eugenol and tested their biological activity, providing insights into potential therapeutic applications (Rudyanto et al., 2014). Additionally, Hutchinson et al. (1997) developed an efficient synthesis of a benzofuran adenosine antagonist, suggesting potential applications in medicinal chemistry (Hutchinson et al., 1997).

Advanced Synthesis Techniques

- Research on advanced synthesis techniques for similar compounds has also been conducted. Ma et al. (2014) presented a gram-scale synthesis of various naturally occurring compounds, demonstrating the scalability of synthesis processes (Ma et al., 2014).

Safety and Hazards

特性

IUPAC Name |

6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-9-5-8(7-12)6-10-11(9)15-4-2-3-14-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVGOFHSNRVEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

After adding 1.5 g of potassium carbonate and 1.2 g of 1,3-dibromopropane to a solution of 920 mg of 3,4-dihydroxy-5-methoxybenzaldehyde [CAS No. 859785-71-0] in 10 ml of DMF, the mixture was stirred at 60° C. for 3 hours. Water was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (604 mg) as an oil.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。